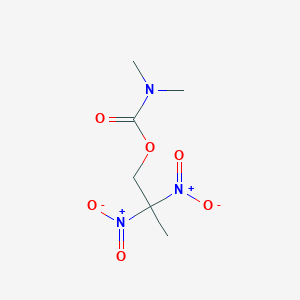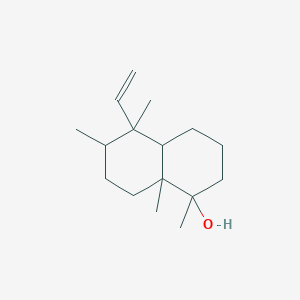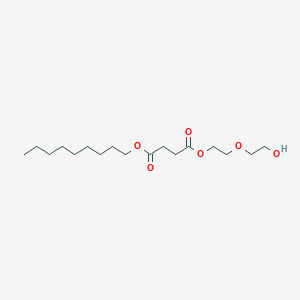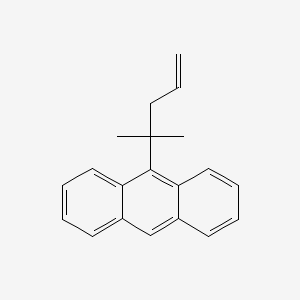![molecular formula C12H14N2O5 B14321206 N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide CAS No. 106132-42-7](/img/structure/B14321206.png)
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide is a synthetic organic compound that features a nitrophenyl group attached to a dioxane ring, which is further connected to an acetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide typically involves the nitration of a phenylacetamide precursor. The nitration reaction is carried out using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) under controlled temperature conditions to introduce the nitro group into the aromatic ring . The resulting nitrophenylacetamide is then subjected to further reactions to form the dioxane ring and acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions followed by purification steps such as crystallization and recrystallization to obtain the desired product with high purity. The use of solvents like ethanol and water in varying concentrations can aid in the purification process .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of nitrophenyl derivatives.
Reduction: Formation of aminophenyl derivatives.
Substitution: Formation of halogenated or sulfonated nitrophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Nitrophenyl)acetamide: A simpler analog with similar nitrophenyl and acetamide groups but lacking the dioxane ring.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and a thiazole ring, exhibiting different biological activities.
Uniqueness
N-[4-(4-Nitrophenyl)-1,3-dioxan-5-yl]acetamide is unique due to the presence of the dioxane ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry .
Eigenschaften
CAS-Nummer |
106132-42-7 |
|---|---|
Molekularformel |
C12H14N2O5 |
Molekulargewicht |
266.25 g/mol |
IUPAC-Name |
N-[4-(4-nitrophenyl)-1,3-dioxan-5-yl]acetamide |
InChI |
InChI=1S/C12H14N2O5/c1-8(15)13-11-6-18-7-19-12(11)9-2-4-10(5-3-9)14(16)17/h2-5,11-12H,6-7H2,1H3,(H,13,15) |
InChI-Schlüssel |
GRRMTNAIFVIVSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1COCOC1C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[2-(3,3-Dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]benzoic acid](/img/structure/B14321129.png)
![4,4'-[(3-Nitrophenyl)methylene]diphenol](/img/structure/B14321132.png)








![{2-Ethyl-3-[2-(2-ethylphenyl)hydrazinylidene]oxan-2-yl}acetic acid](/img/structure/B14321195.png)

![3,3'-Disulfanediylbis[4-(hexadecylamino)-4-oxobutanoic acid]](/img/structure/B14321227.png)
